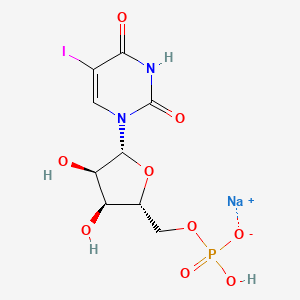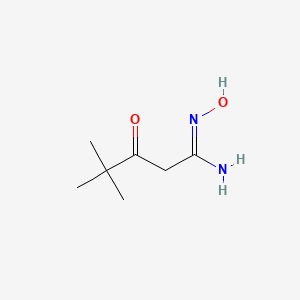
6-Bromo-2'deoxynebularine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2’deoxynebularine is a brominated nucleoside analog with the molecular formula C10H11BrN4O3. It is a derivative of nebularine, where a bromine atom is substituted at the 6th position of the purine ring. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2’deoxynebularine typically involves the bromination of 2’deoxynebularine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to avoid decomposition.
Industrial Production Methods: Industrial production of 6-Bromo-2’deoxynebularine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2’deoxynebularine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2’deoxynebularine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antiviral and anticancer properties. It can inhibit certain enzymes and interfere with nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating viral infections and cancer.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 6-Bromo-2’deoxynebularine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. By inhibiting these enzymes, the compound can disrupt the replication of viruses and the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxynebularine: The parent compound without the bromine substitution.
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with antiviral properties.
8-Bromo-2’-deoxyadenosine: A brominated purine nucleoside with potential biological activities.
Uniqueness: 6-Bromo-2’deoxynebularine is unique due to its specific bromination at the 6th position, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with nucleic acids and enzymes, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C10H11BrN4O3 |
|---|---|
Molekulargewicht |
315.12 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11BrN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
MYDCEPQNQWGIJE-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Br)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Br)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)









